3-(3-Chlorophenyl)azetidine 3-(3-Chlorophenyl)azetidine
Brand Name: Vulcanchem
CAS No.: 1203798-86-0
VCID: VC0121941
InChI: InChI=1S/C9H10ClN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
SMILES: C1C(CN1)C2=CC(=CC=C2)Cl
Molecular Formula: C9H10ClN
Molecular Weight: 167.636

3-(3-Chlorophenyl)azetidine

CAS No.: 1203798-86-0

Cat. No.: VC0121941

Molecular Formula: C9H10ClN

Molecular Weight: 167.636

* For research use only. Not for human or veterinary use.

3-(3-Chlorophenyl)azetidine - 1203798-86-0

Specification

CAS No. 1203798-86-0
Molecular Formula C9H10ClN
Molecular Weight 167.636
IUPAC Name 3-(3-chlorophenyl)azetidine
Standard InChI InChI=1S/C9H10ClN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
Standard InChI Key FQHRLOXZZSLYRR-UHFFFAOYSA-N
SMILES C1C(CN1)C2=CC(=CC=C2)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

3-(3-Chlorophenyl)azetidine consists of a four-membered azetidine ring with a meta-chlorophenyl group attached at the 3-position of the azetidine. The azetidine ring contains one nitrogen atom and three carbon atoms, creating a strained cyclic structure. The meta-chlorophenyl group (with chlorine at the 3-position of the phenyl ring) introduces specific electronic and steric properties to the molecule. This structural arrangement creates a unique three-dimensional conformation that plays a crucial role in its potential biological interactions. The nitrogen atom in the azetidine ring serves as a basic center, enabling salt formation as seen with its hydrochloride derivative .

The parent compound (3-(3-Chlorophenyl)azetidine) differs from its hydrochloride salt, which has been more extensively documented in chemical databases. The hydrochloride salt incorporates an additional HCl molecule that modifies the molecule's physical properties while maintaining its core structural features . The position of the chlorine atom at the meta position of the phenyl ring distinguishes this compound from its positional isomers, such as 3-(4-chlorophenyl)azetidine, which has the chlorine at the para position .

Physical and Chemical Properties

The physical and chemical properties of 3-(3-Chlorophenyl)azetidine and its hydrochloride salt provide crucial information for researchers working with these compounds. These properties determine solubility, stability, and handling characteristics in both research and pharmaceutical applications.

Table 1. Physical and Chemical Properties of 3-(3-Chlorophenyl)azetidine and its Hydrochloride Salt

Property3-(3-Chlorophenyl)azetidine (Parent)3-(3-Chlorophenyl)azetidine hydrochloride
Molecular FormulaC9H10ClNC9H11Cl2N
Molecular Weight167.64 g/mol204.09 g/mol
Physical StateNot specified in sourcesCrystalline solid
CID (PubChem)7022283172698856
InChIKeyNot directly specifiedSTLJDQXZHZVLKJ-UHFFFAOYSA-N
Creation Date in DatabaseNot directly specified2014-01-15
Modification DateNot directly specified2025-03-01

The free base form of 3-(3-Chlorophenyl)azetidine is expected to have lower water solubility compared to its hydrochloride salt. The hydrochloride salt formation increases water solubility, which is advantageous for biological testing and pharmaceutical formulations . The chlorine substituent on the phenyl ring introduces specific electronic properties, affecting the electron distribution within the molecule and potentially influencing its reactivity and binding characteristics with biological targets.

Synthesis and Preparation Methods

General Synthetic Approaches to Azetidines

The synthesis of azetidine derivatives, including 3-(3-Chlorophenyl)azetidine, typically involves multiple steps due to the strain inherent in the four-membered ring system. Several general approaches have been documented in the literature for creating substituted azetidines.

Structural Analogs and Related Compounds

Positional Isomers and Structural Variants

3-(3-Chlorophenyl)azetidine belongs to a broader family of halogenated aryl azetidines. Several structural analogs with variations in the position of substituents or the type of substituent have been documented. These structural variations can significantly impact the physical, chemical, and biological properties of the compounds.

One closely related analog is 3-(4-chlorophenyl)azetidine hydrochloride, which differs only in the position of the chlorine atom on the phenyl ring (para instead of meta position). This compound has been documented with CAS Number 7606-31-7 . Such positional isomers often exhibit subtle differences in their three-dimensional structure, which can translate to significant differences in binding affinity and selectivity for biological targets.

Another structural variant is 3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride, which features a different halogenated substituent (trifluoromethyl group) and an additional methylene linker between the azetidine and phenyl ring. This compound has the molecular formula C11H12F3N·HCl and a molecular weight of 265.68 g/mol.

Biological and Pharmacological Properties

Application AreaRelevant TargetRationale Based on Related Compounds
Mood DisordersSerotonin Transporter (SERT)Related azetidines show high SERT affinity
Addiction TreatmentDopamine/Serotonin TransportersMulti-targeted transporter affinity might address addiction mechanisms
Neuropsychiatric DisordersMonoamine TransportersTunable selectivity allows targeting specific neurotransmitter systems

Chemical and Analytical Characterization

Chemical Identifiers and Database Information

3-(3-Chlorophenyl)azetidine and its hydrochloride salt are documented in chemical databases with specific identifiers that facilitate their identification and information retrieval.

The hydrochloride salt is registered in PubChem with CID 72698856, while the parent compound (free base) is listed with CID 70222831 . Additional identifiers include InChI and SMILES notations, which provide standardized representations of the chemical structure.

The InChI for the hydrochloride salt is reported as:
InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H

The SMILES notation is:
C1C(CN1)C2=CC(=CC=C2)Cl.Cl

These identifiers allow for unambiguous identification of the compound in various chemical databases and literature, facilitating information exchange and research.

Research Applications and Future Directions

Current Research Applications

3-(3-Chlorophenyl)azetidine and its derivatives serve various purposes in current research, particularly in medicinal chemistry and pharmaceutical development.

As building blocks for combinatorial libraries, azetidine derivatives provide valuable scaffolds for drug discovery efforts. Patent literature highlights the utility of such compounds as building blocks for creating diverse chemical libraries that can be screened for biological activity .

The compound may also serve as an intermediate in the synthesis of more complex molecules with potential pharmacological activity. The distinctive structural features of the azetidine ring, combined with the specific electronic properties introduced by the meta-chlorophenyl group, make it a useful component in the design of novel bioactive compounds .

Future Research Directions

Several promising directions exist for future research involving 3-(3-Chlorophenyl)azetidine:

  • Development of structure-activity relationships: Systematic modification of the basic structure could lead to compounds with optimized properties for specific targets. Research on related compounds suggests that substitution patterns on the aryl rings can be used to tune monoamine transporter affinity .

  • Exploration of novel synthetic routes: Development of more efficient and scalable synthetic methods would facilitate the preparation of 3-(3-Chlorophenyl)azetidine and its derivatives for research and potential commercial applications.

  • Investigation of biological activities: Comprehensive screening of 3-(3-Chlorophenyl)azetidine and structurally related compounds against various biological targets could reveal new applications in drug discovery.

  • Development of multi-targeted ligands: The azetidine scaffold appears suitable for developing compounds with varying profiles of monoamine transporter affinity and selectivity, potentially leading to novel therapeutic agents for neuropsychiatric disorders .

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